3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Description
This compound (CAS: 251097-54-8) is a thiophenecarboxamide derivative characterized by a 2,6-dichlorobenzyl sulfanyl group at the 3-position of the thiophene ring and a 4-(trifluoromethyl)phenyl carboxamide substituent at the 2-position. Its molecular formula is C₁₉H₁₁Cl₂F₃NOS₂, with a molecular weight of 430.32 g/mol. The canonical SMILES notation is: C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NOS2/c20-14-2-1-3-15(21)13(14)10-28-16-8-9-27-17(16)18(26)25-12-6-4-11(5-7-12)19(22,23)24/h1-9H,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJOEZSKGPEVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
Thiophenecarboxamide derivatives often exhibit variations in substituent groups, which critically influence their biological activity and physicochemical profiles. Below is a comparative analysis of the target compound and its closest analogs:
Functional Group Impact on Activity
- Sulfanyl vs. Sulfonyl : The sulfanyl (-S-) group in the target compound may confer reduced oxidative stability compared to sulfonyl (-SO₂-) analogs (e.g., Analog 1). Sulfonyl groups typically enhance electrophilicity and binding to cysteine residues in enzymes.
- Trifluoromethyl vs.
- Chlorine Substituents : The 2,6-dichlorobenzyl motif in the target compound and Analog 1 may enhance steric hindrance and π-π stacking in protein binding pockets compared to 2,4-dichloro or fluorinated analogs (e.g., Analog 2).
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